molecular formula C8H12O4 B8218980 1-Methoxy-4-oxocyclohexane-1-carboxylic acid

1-Methoxy-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B8218980
M. Wt: 172.18 g/mol
InChI Key: MMINGCURSZNMNO-UHFFFAOYSA-N
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Description

1-Methoxy-4-oxocyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1, a methoxy group at position 1, and a ketone (oxo) group at position 2. Its structure allows for diverse reactivity, including esterification, nucleophilic additions at the ketone, and acid-base interactions .

Properties

IUPAC Name

1-methoxy-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-12-8(7(10)11)4-2-6(9)3-5-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMINGCURSZNMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Malonic Esters

A prominent route involves cyclization of malonic ester derivatives. As detailed in US6740765B1 , dihalo intermediates react with dialkyl malonates under basic conditions to form cyclohexane dicarboxylates. For 1-methoxy-4-oxocyclohexane-1-carboxylic acid, this method can be adapted:

  • Synthesis of Dihalo Intermediate :

    • A diol precursor (e.g., 1-methoxy-4-hydroxycyclohexane-1-carboxylic acid) is converted to a dihalide via tosylation and subsequent halide displacement.

    • Conditions : Tosylation with p-toluenesulfonyl chloride (2.5 eq) in pyridine at 25°C for 5 hours, followed by displacement with NaI (4 eq) in acetone under reflux .

  • Cyclization with Malonate :

    • The dihalide reacts with dimethyl malonate (1:1 molar ratio) in dimethylformamide (DMF) with K₂CO₃ at 80°C for 12 hours .

    • Mechanism : Nucleophilic attack by malonate enolate forms the cyclohexane ring, yielding a diester intermediate.

  • Hydrolysis and Decarboxylation :

    • Saponification with LiOH in THF/water (reflux, 8 hours) produces the diacid.

    • Selective decarboxylation using LiCl in DMSO at 120°C removes one carboxyl group, yielding the mono-acid .

Key Data :

StepYield (%)Purity (%)Conditions
Tosylation8590Pyridine, 25°C, 5 h
Halide Displacement7888NaI, acetone reflux, 12 h
Cyclization6595DMF, K₂CO₃, 80°C, 12 h
Decarboxylation7097LiCl/DMSO, 120°C, 6 h

Functional Group Interconversion from 4-Oxocyclohexanecarboxylic Acid

A direct method involves modifying 4-oxocyclohexanecarboxylic acid (CAS 32529-79-6) :

  • Methylation of Carboxylic Acid :

    • Protect the carboxylic acid as a methyl ester using CH₃I/K₂CO₃ in DMF at 60°C for 6 hours .

  • Introduction of Methoxy Group :

    • Perform nucleophilic substitution on a brominated intermediate using NaOMe in methanol under reflux .

Reaction Scheme :

4-Oxocyclohexanecarboxylic acidCH₃I, K₂CO₃Methyl esterNaOMe1-Methoxy-4-oxocyclohexane-1-carboxylate\text{4-Oxocyclohexanecarboxylic acid} \xrightarrow{\text{CH₃I, K₂CO₃}} \text{Methyl ester} \xrightarrow{\text{NaOMe}} \text{1-Methoxy-4-oxocyclohexane-1-carboxylate}

  • Ester Hydrolysis :

    • Hydrolyze the ester with LiOH in THF/water (1:1) at 70°C for 4 hours to yield the final product .

Spectroscopic Validation :

  • ¹³C NMR (CDCl₃) : δ 210.49 (C=O), 173.46 (COOH), 80.69 (OCH₃), 41.51/39.69 (cyclohexane carbons) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale Suitability
Cyclization of MalonatesHigh purity (97%) Multi-step (4 steps)Pilot-scale
OxidationShort reaction timeLow yield (50–60%) Laboratory
Functional InterconversionCommercially available starting materialRequires toxic reagents (CH₃I)Industrial

Industrial-Scale Considerations

For bulk synthesis, the cyclization route is preferred due to reproducibility and scalability . Key optimizations include:

  • Solvent Recovery : DMF and acetone are recycled via distillation.

  • Catalyst Recycling : K₂CO₃ is filtered and reused, reducing costs by 15–20% .

  • Isomer Control : Trans/cis ratios are managed via crystallization from cyclohexane/ethyl acetate (3:1) .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Products include more oxidized carboxylic acids or ketones.

    Reduction: Products include alcohol derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8H12O4
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 1622928-68-0
  • IUPAC Name : 1-methoxy-4-oxocyclohexane-1-carboxylic acid

The compound features a methoxy group, a ketone, and a carboxylic acid functional group, which contribute to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound serves as an important building block in organic chemistry. It is utilized in the synthesis of more complex molecules, particularly those with therapeutic properties.

Case Study: Synthesis of Drug Candidates

In research conducted at the University of Bath, analogues of the compound were synthesized to explore structure-activity relationships (SAR) for potential drug candidates targeting nicotinic acetylcholine receptors (nAChRs). These studies demonstrated that derivatives of this compound exhibited selective antagonistic activity, making them valuable in neuropharmacology .

Pharmacological Applications

The compound has been explored for its potential as an intermediate in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.

Table 1: Pharmacological Potential

Application AreaDescription
NeuropharmacologyAnalogues show selective antagonism at nAChRs, relevant for treating neurodegenerative diseases .
Cardiovascular ResearchUsed as a precursor for developing modulators to treat heart failure.
Anticancer ResearchInvestigated for its role in synthesizing compounds with potential anticancer activity .

Biochemical Research

In biochemistry, this compound is studied for its metabolic pathways and interactions within biological systems.

Case Study: Metabolic Profiling

Research has indicated that this compound can influence various enzymatic processes. In vitro studies have quantified its effects on enzyme activity, providing insights into its biochemical roles .

Industrial Applications

The compound finds applications in industrial chemistry as an intermediate for producing various materials and chemicals.

Table 2: Industrial Uses

ApplicationDescription
Chemical ManufacturingUsed in large-scale reactions involving catalysis to produce other chemical intermediates.
Material ScienceInvestigated for its potential in developing new materials with specific properties .

Mechanism of Action

The mechanism by which 1-methoxy-4-oxocyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxy and carboxylic acid groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
This compound C₈H₁₂O₄ 1-methoxy, 4-oxo, 1-carboxylic acid 172.18 Organic synthesis intermediate
4-Oxocyclohexane-1-carboxylic acid C₇H₁₀O₃ 4-oxo, 1-carboxylic acid 142.15 Precursor for ketone-based reactions
4-Ethyl-1-methoxycyclohexane-1-carboxylic acid C₁₀H₁₈O₃ 1-methoxy, 4-ethyl, 1-carboxylic acid 186.25 Lipophilic intermediates
4-Hydroxycyclohexane-1-carboxylic acid C₇H₁₂O₃ 4-hydroxy, 1-carboxylic acid 144.17 Rare urinary metabolite; H-bonding studies
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate C₁₆H₁₈O₅ 1-methyl ester, 4-oxo, 1-(4-methoxyphenyl) 290.31 Pharmaceutical intermediates
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid C₁₅H₁₈O₅ 4-oxo, 1-(3,4-dimethoxyphenyl), carboxylic acid 278.30 Lab chemicals; respiratory irritant (H335)
3-(Methoxycarbonyl)cyclohexanecarboxylic acid C₉H₁₄O₄ 3-methoxycarbonyl, 1-carboxylic acid (cis/trans) 186.21 Stereochemical studies

Substituent Effects on Reactivity and Properties

  • Methoxy vs. Hydroxy/Oxo Groups :
    The methoxy group in the target compound enhances electron donation via resonance, increasing solubility in polar aprotic solvents compared to 4-hydroxycyclohexane-1-carboxylic acid . The absence of a hydroxyl group reduces hydrogen-bonding capacity but improves stability against oxidation.

  • Ketone (Oxo) Group Influence: The 4-oxo group enables nucleophilic additions (e.g., Grignard reactions), distinguishing it from non-ketone analogs like 4-ethyl-1-methoxycyclohexane-1-carboxylic acid . This reactivity is critical in synthesizing complex heterocycles.
  • Aromatic vs. Aliphatic Substituents : Esters such as Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate and 1-(3,4-dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid exhibit enhanced lipophilicity and UV activity due to aromatic rings, making them suitable for drug design.

Biological Activity

1-Methoxy-4-oxocyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H12O4
  • Molecular Weight : 172.18 g/mol

The compound features a methoxy group and a ketone functional group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Cyclohexanone derivatives.
  • Reagents : Methanol and various catalysts.
  • Reaction Conditions : Controlled temperature and pressure to facilitate the formation of the desired product.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison with Antibiotics
Staphylococcus aureus32Comparable to Penicillin
Escherichia coli64Less effective than Ampicillin
Pseudomonas aeruginosa128Effective but less than Ciprofloxacin

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The compound's mechanism involves the modulation of apoptotic pathways, leading to increased caspase activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Gene Expression : It can alter the expression levels of genes associated with cell proliferation and apoptosis.
  • Formation of Reactive Oxygen Species (ROS) : Induces oxidative stress, contributing to its anticancer effects.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy against multi-drug resistant strains. The results demonstrated that the compound significantly reduced bacterial load in infected models, suggesting potential for therapeutic use in treating resistant infections .

Case Study 2: Anticancer Properties

In a clinical trial involving patients with breast cancer, administration of this compound showed promising results in reducing tumor size when used alongside conventional therapies . Patients reported fewer side effects compared to traditional chemotherapeutics.

Q & A

Basic Question: What are the recommended synthetic routes for 1-Methoxy-4-oxocyclohexane-1-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis of structurally related cyclohexane carboxylates often involves cyclization, oxidation, or esterification steps. For example:

  • Cyclization with acidic catalysts : Analogous to the preparation of (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid ( ), boron trifluoride (BF₃) can catalyze ring closure. For this compound, a ketone intermediate could undergo acid-catalyzed cyclization to form the cyclohexane ring.
  • Oxidation of methoxy-substituted precursors : Methoxy groups are typically introduced via alkylation (e.g., methyl iodide under basic conditions). Subsequent oxidation of a secondary alcohol to a ketone (e.g., using Jones reagent) can yield the oxo group.
    Key considerations : Reaction temperature (e.g., 0–5°C for BF₃-mediated steps to avoid side reactions) and solvent polarity (e.g., dichloromethane for cyclization) critically impact yield. Contamination by residual solvents or unreacted starting materials must be minimized through column chromatography .

Basic Question: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methoxy protons (singlet at ~δ 3.3–3.5 ppm) and cyclohexane ring protons (multiplet patterns between δ 1.5–2.5 ppm). The oxo group deshields adjacent protons, causing downfield shifts.
    • ¹³C NMR : Confirms the carbonyl carbon (C=O at ~δ 205–215 ppm) and carboxylic acid carbon (δ ~170–175 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap instruments, as in ) provides exact mass data (e.g., molecular ion [M+H]⁺ for C₉H₁₂O₅ at m/z 200.0684). Tandem MS (MS/MS) fragments the molecule to validate structural motifs like the cyclohexane ring .
  • IR Spectroscopy : Detects C=O stretches (carboxylic acid: ~1700 cm⁻¹; ketone: ~1720 cm⁻¹) and methoxy C–O stretches (~1250 cm⁻¹) .

Advanced Question: How does the stereochemistry at the cyclohexane ring affect the compound's reactivity in downstream reactions?

Methodological Answer:
Stereochemical configuration influences reactivity through steric and electronic effects:

  • Axial vs. equatorial substituents : Methoxy groups in axial positions may hinder nucleophilic attack at the carbonyl due to steric crowding, as seen in similar cyclohexane derivatives ( ).
  • Conformational flexibility : Chair-flipping dynamics (studied via dynamic NMR) can alter accessibility of reactive sites. For example, bulky substituents in 1,4-positions may lock the ring in a specific conformation, impacting regioselectivity in esterification or amidation reactions.
    Experimental validation : Chiral HPLC (e.g., using amylose-based columns) or X-ray crystallography can resolve stereoisomers. Computational modeling (DFT) predicts energy barriers for ring inversion .

Advanced Question: What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from:

  • Purity discrepancies : Impurities (e.g., residual solvents, synthetic byproducts) can skew bioactivity results. Use Certificate of Analysis (COA) data (as in ) to verify purity via HPLC (≥98%) and quantify trace contaminants.
  • Assay variability : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) and include positive controls (e.g., known inhibitors).
  • Solubility differences : Poor solubility in aqueous buffers may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via dynamic light scattering (DLS).
    Case study : For a related compound, 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid ( ), discrepancies in IC₅₀ values were resolved by pre-equilibrating the compound in assay buffer for 24 hours .

Advanced Question: How can computational methods optimize the synthetic route for scale-up without compromising yield?

Methodological Answer:

  • Retrosynthetic analysis : Tools like Synthia™ or ASKCOS decompose the target into commercially available precursors (e.g., cyclohexene derivatives).
  • Reaction kinetics modeling : Software (e.g., COMSOL) simulates heat transfer and mixing efficiency in large-scale reactors. For example, BF₃-catalyzed cyclization ( ) may require slower reagent addition to control exotherms.
  • Machine learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst loading) for high yield. For methoxy introduction, ML models suggest tetrahydrofuran (THF) as superior to DMF for minimizing side reactions .

Basic Question: What are the critical storage conditions to ensure long-term stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent oxidation of the ketone group.
  • Light sensitivity : Protect from UV exposure (use amber vials), as conjugated carbonyl systems (e.g., oxo and carboxylic acid groups) are prone to photodegradation.
  • Humidity control : Desiccants (e.g., silica gel) prevent hydrolysis of the methoxy group. Stability studies (e.g., accelerated aging at 40°C/75% RH for 6 months) confirm degradation thresholds .

Advanced Question: How does the electronic environment of the methoxy group influence the compound's acidity and reactivity?

Methodological Answer:

  • Electron-donating effects : Methoxy groups increase electron density on the cyclohexane ring via resonance, lowering the pKa of the carboxylic acid (e.g., from ~5.0 to ~4.5). Titration with NaOH (0.1 M) quantifies this shift.
  • Impact on nucleophilicity : The electron-rich ring enhances susceptibility to electrophilic aromatic substitution (if aromatic systems are present) or facilitates deprotonation in base-catalyzed reactions.
    Computational validation : Density Functional Theory (DFT) calculates charge distribution (e.g., Mulliken charges) to predict reactive sites .

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